6-Nitronaphthalene-2,3-dicarbonitrile CAS number
6-Nitronaphthalene-2,3-dicarbonitrile CAS number
An In-Depth Technical Guide to 6-Nitronaphthalene-2,3-dicarbonitrile (CAS: 184026-06-0)
Abstract
This technical guide provides a comprehensive overview of 6-Nitronaphthalene-2,3-dicarbonitrile, a specialized aromatic compound identified by CAS Number 184026-06-0.[1][2][3] We will delve into its core physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and detail its primary applications as a versatile building block in advanced materials science and as a potential scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, strategic use, and derivatization potential.
Core Compound Identification and Properties
6-Nitronaphthalene-2,3-dicarbonitrile is a polyfunctionalized naphthalene derivative. The presence of two adjacent nitrile groups and a nitro group on the aromatic core makes it a molecule of significant interest for chemical synthesis.
Key Identifiers
| Property | Value | Source |
| CAS Number | 184026-06-0 | [1][2][3][4] |
| Chemical Name | 6-Nitronaphthalene-2,3-dicarbonitrile | [1][4] |
| Synonyms | 2,3-Dicyano-6-nitronaphthalene | [1] |
| Molecular Formula | C₁₂H₅N₃O₂ | [1][4][5][6] |
| Molecular Weight | 223.19 g/mol | [1][4] |
| MDL Number | MFCD00130124 | [1] |
Physicochemical and Handling Data
| Property | Value / Recommendation | Source |
| Purity | Commercially available at ≥98% | [1][3] |
| Appearance | Solid (form may vary) | Inferred |
| Storage | Store at 2-8°C, sealed in a dry environment | [1] |
| Predicted XlogP | 2.4 | [6] |
| InChIKey | JJSGXASWKOLCMQ-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthesis protocols for 6-Nitronaphthalene-2,3-dicarbonitrile are not widely published, a logical synthetic route can be devised based on fundamental principles of aromatic chemistry. The most probable approach involves the regioselective nitration of a pre-functionalized naphthalene core, such as Naphthalene-2,3-dicarbonitrile (CAS: 22856-30-0).[7][8]
Causality of the Synthetic Strategy: Direct nitration of unsubstituted naphthalene is notoriously difficult to control, yielding a mixture of 1- and 2-nitronaphthalene isomers and often leading to dinitration products.[9][10] By starting with Naphthalene-2,3-dicarbonitrile, the two nitrile groups act as meta-directing, deactivating substituents. This deactivation makes the unsubstituted ring more susceptible to electrophilic attack. The nitration is expected to occur preferentially at the C6 position, which is para to the C2-C3 bond and electronically favored.
Caption: Proposed synthetic workflow for 6-Nitronaphthalene-2,3-dicarbonitrile.
Representative Experimental Protocol (Nitration)
This protocol is a representative, self-validating system based on standard nitration procedures. Extreme caution is required when handling nitrating agents.
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂), dissolve Naphthalene-2,3-dicarbonitrile (1.0 eq) in a suitable solvent like concentrated sulfuric acid at 0°C.
-
Rationale: Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical to control the reaction rate and prevent unwanted side reactions and thermal runaway.
-
-
Preparation of Nitrating Mixture: Slowly add fuming nitric acid (1.1 eq) to the dropping funnel.
-
Rationale: Using a slight excess of the nitrating agent ensures complete conversion of the starting material. Fuming nitric acid is used to minimize the introduction of water, which can quench the nitronium ion.
-
-
Reaction Execution: Add the nitric acid dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Rationale: A slow, controlled addition is paramount for safety and selectivity. Monitoring the temperature prevents over-nitration and ensures a controlled reaction profile.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visual confirmation of the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion.
-
-
Work-up and Isolation: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude product.
-
Rationale: Quenching the reaction on ice dilutes the acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. This step must be done slowly to dissipate the heat of dilution.
-
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Rationale: Washing removes residual acids. Recrystallization removes impurities, yielding the final product of high purity.
-
Key Applications and Fields of Use
The unique arrangement of functional groups in 6-Nitronaphthalene-2,3-dicarbonitrile makes it a valuable intermediate in distinct scientific fields.
Intermediate in Materials Science
The primary application of this compound is as a building block for phthalocyanines and other functional materials.[2]
-
Phthalocyanine Synthesis: Phthalonitriles (aromatic 1,2-dinitriles) are the classic precursors to phthalocyanines. The two adjacent nitrile groups on the naphthalene core can undergo template-driven cyclotetramerization around a central metal ion to form naphthalocyanines, a class of expanded phthalocyanines.
-
Modulation of Properties: The electron-withdrawing nitro group significantly alters the electronic properties of the resulting macrocycle. This can be exploited to tune the material's absorption spectrum, redox potentials, and catalytic activity, making it useful in applications such as:
-
Non-linear optics
-
Photodynamic therapy agents
-
Chemical sensors
-
Electrocatalysts
-
Scaffold in Medicinal Chemistry and Drug Discovery
The nitronaphthalene core is a recognized scaffold in medicinal chemistry. The nitro group is a versatile functional handle that can be leveraged in several ways.[11][12][13]
-
Pharmacophore and Toxicophore: The nitro group is a strong electron-withdrawing moiety that can participate in crucial binding interactions with biological targets.[11] Its ability to undergo bioreduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, a mechanism responsible for the antimicrobial and antiparasitic activity of many nitroaromatic drugs.[11][14] This dual nature means it can be both a key to efficacy and a source of potential toxicity.[11]
-
Synthetic Handle for Derivatization: The true power of the nitro group in drug discovery lies in its synthetic versatility. It can be readily and cleanly reduced to a primary amine (-NH₂). This amine serves as a nucleophilic handle for a vast array of chemical modifications (e.g., acylation, sulfonylation, alkylation), enabling the rapid generation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies.[12]
Caption: Derivatization workflow for medicinal chemistry applications.
Safety, Handling, and Disposal
6-Nitronaphthalene-2,3-dicarbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[4]
GHS Hazard Classification
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[4]
-
Personal Protective Equipment:
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[4] For skin contact, wash off with soap and plenty of water.[4]
Disposal
Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[4] All disposal practices must be in accordance with local, state, and federal regulations.
Conclusion
6-Nitronaphthalene-2,3-dicarbonitrile is a high-value chemical intermediate with well-defined applications. Its utility is rooted in the strategic placement of its dinitrile and nitro functional groups. In materials science, it serves as a robust precursor for electronically-tuned naphthalocyanine macrocycles. In medicinal chemistry, it offers a starting scaffold with a versatile nitro group that can be either leveraged for its intrinsic electronic properties or transformed into an amine for extensive library development. Proper understanding of its synthesis, handling, and application is crucial for unlocking its full potential in both academic and industrial research settings.
References
-
Angene Chemical. (2025). Safety Data Sheet for 6-Nitronaphthalene-2,3-dicarbonitrile. Retrieved from [Link]
-
JKN Chemical. (n.d.). 6-Nitronaphthalene-2,3-dicarbonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,3-dicyano-6-nitronaphthalene (C12H5N3O2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dicyanonaphthalene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitronaphthalene. PubChem Compound Database. Retrieved from [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Retrieved from [Link]
-
Misiaszek, J., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(12), 1157-1170. Retrieved from [Link]
- Google Patents. (n.d.). CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene.
-
Wikipedia. (n.d.). 2-Nitronaphthalene. Retrieved from [Link]
-
Wang, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 52. Retrieved from [Link]
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. 184026-06-0|6-Nitronaphthalene-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]
- 3. 6-Nitronaphthalene-2,3-dicarbonitrile [jknbiochem.net]
- 4. angenechemical.com [angenechemical.com]
- 5. 6-Nitronaphthalene-2,3-dicarbonitrile [chemicalbook.com]
- 6. PubChemLite - 2,3-dicyano-6-nitronaphthalene (C12H5N3O2) [pubchemlite.lcsb.uni.lu]
- 7. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
